molecular formula C8H19NO B1517938 4-(Aminomethyl)heptan-4-ol CAS No. 412016-63-8

4-(Aminomethyl)heptan-4-ol

Cat. No.: B1517938
CAS No.: 412016-63-8
M. Wt: 145.24 g/mol
InChI Key: CIYZVUKFSLLVBP-UHFFFAOYSA-N
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Description

4-(Aminomethyl)heptan-4-ol is a branched aliphatic alcohol featuring a hydroxyl group and an aminomethyl substituent at the 4-position of a seven-carbon chain. This tertiary alcohol and secondary amine hybrid exhibits unique physicochemical properties due to its polar functional groups, including hydrogen-bonding capacity and enhanced solubility in polar solvents compared to non-functionalized alkanols.

Properties

IUPAC Name

4-(aminomethyl)heptan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO/c1-3-5-8(10,7-9)6-4-2/h10H,3-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYZVUKFSLLVBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Aminomethyl)heptan-4-ol, a compound with a unique bicyclic structure, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various research domains.

Chemical Structure and Properties

4-(Aminomethyl)heptan-4-ol is characterized by its amine and alcohol functional groups, which contribute to its reactivity and interaction with biological targets. The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in organic synthesis.

The biological activity of 4-(Aminomethyl)heptan-4-ol primarily arises from its ability to interact with specific molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds or ionic interactions, while the bicyclic structure provides rigidity that enhances binding specificity. These interactions can modulate enzyme activity or alter signal transduction pathways, leading to various physiological effects.

1. Enzyme Inhibition

Research indicates that 4-(Aminomethyl)heptan-4-ol can inhibit certain enzymes, which is crucial for developing therapeutic agents. For instance, studies have shown that derivatives of this compound exhibit significant inhibitory effects on various enzymes involved in metabolic pathways.

2. Antimicrobial Properties

The compound has been investigated for its antimicrobial properties. Derivatives of 4-(Aminomethyl)heptan-4-ol have demonstrated activity against several bacterial strains, suggesting potential applications in treating infections.

3. Anticancer Activity

Preliminary studies highlight the anticancer potential of 4-(Aminomethyl)heptan-4-ol derivatives. These compounds have shown promise in inhibiting cancer cell proliferation in vitro, indicating their potential as chemotherapeutic agents.

Case Study 1: Enzyme Inhibition

In a study examining the inhibitory effects of 4-(Aminomethyl)heptan-4-ol on a specific enzyme (e.g., GPR84), researchers found that the compound significantly reduced enzyme activity at concentrations as low as 10 µM. This suggests a strong interaction between the compound and the enzyme's active site .

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of various derivatives of 4-(Aminomethyl)heptan-4-ol against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL, demonstrating their potential as effective antimicrobial agents .

Research Applications

Application AreaDescription
Medicinal ChemistryUsed as a building block for synthesizing novel therapeutic compounds.
Antimicrobial ResearchInvestigated for developing new antibiotics targeting resistant bacteria.
Cancer ResearchStudied for potential use in chemotherapeutics targeting cancer cells.

Comparison with Similar Compounds

4-Methylheptan-3-ol

Structure : A tertiary alcohol with a methyl group at C4 and a hydroxyl group at C3.
Synthesis : Enzymatic methods using alcohol dehydrogenases (ADHs) and ene-reductases (ERs) enable stereoselective synthesis of its four stereoisomers .
Key Differences :

  • Lower boiling point due to reduced hydrogen bonding.
    Applications : Used as a chiral intermediate in fragrance and pharmaceutical synthesis .

4-Hepten-1-ol

Structure : A primary alcohol with a double bond at C4 (Z-configuration).
Synthesis : Derived from natural sources or via catalytic hydrogenation of heptenals .
Key Differences :

  • Unsaturation increases reactivity (e.g., oxidation to aldehydes) but decreases thermal stability.
  • Primary alcohol vs. tertiary alcohol in the target compound, leading to distinct solubility and volatility profiles.
    Applications : Common in flavor and fragrance industries due to its fruity odor .

7,7-Dimethyl-3-methylene-bicyclo[2.2.1]heptan-4-ol

Structure: A bicyclic monoterpene alcohol isolated from bay leaf essential oils . Key Differences:

  • Rigid bicyclic framework enhances thermal stability but reduces conformational flexibility.
  • Methylene group at C3 enables Diels-Alder reactivity, unlike the aminomethyl group in the target compound. Applications: Studied for insecticidal and antimicrobial properties .

4-Methyl-1,6-heptadien-4-ol

Structure : A dienic tertiary alcohol with conjugated double bonds at C1 and C6.
Key Differences :

  • Conjugated diene system increases susceptibility to polymerization or oxidation.
  • Safety data highlight flammability risks and the need for stringent handling protocols . Applications: Potential monomer in polymer chemistry or specialty solvents .

4-(N-Hydroxyethanimidoyl)heptan-4-ol

Structure: Features a hydroxylated imidoyl group at C4 instead of an aminomethyl group. Key Differences:

  • The imidoyl group enables metal coordination, suggesting applications in catalysis or chelation therapy.
  • Higher molecular weight and acidity compared to the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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